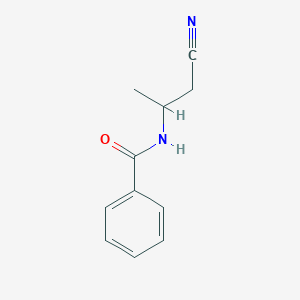
N-(1-cyanopropan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropan-2-yl)benzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. The presence of both the cyano and amide functional groups in this compound makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanopropan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method not only reduces the cost of solvents but also minimizes the environmental impact.
化学反应分析
Types of Reactions: N-(1-cyanopropan-2-yl)benzamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenyl isothiocyanate, and potassium hydroxide. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can lead to the formation of heterocyclic compounds .
Major Products Formed: The major products formed from the reactions of this compound are often heterocyclic compounds, which have significant biological activities. For instance, the cyclodesulfurization of cyanoacetylthiosemicarbazide can yield five-membered rings with three heteroatoms .
科学研究应用
N-(1-cyanopropan-2-yl)benzamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals . In biology, derivatives of cyanoacetamide have been reported to exhibit diverse biological activities, including antibacterial and antioxidant properties . In medicine, these compounds are being explored for their potential as chemotherapeutic agents . Additionally, in the industrial sector, this compound is used in the production of materials such as plastics and rubber .
作用机制
The mechanism of action of N-(1-cyanopropan-2-yl)benzamide involves its interaction with various molecular targets and pathways. The cyano and amide functional groups in the compound enable it to participate in a variety of chemical reactions, leading to the formation of biologically active heterocyclic compounds . These compounds can interact with specific enzymes and receptors in the body, thereby exerting their biological effects. For example, some derivatives of cyanoacetamide have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism .
相似化合物的比较
N-(1-cyanopropan-2-yl)benzamide can be compared with other similar compounds, such as N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide and N-benzimidazol-2yl benzamide . These compounds share similar structural features, such as the presence of cyano and amide groups, which contribute to their reactivity and biological activities. this compound is unique in its ability to form a wide variety of heterocyclic compounds, making it a valuable intermediate in organic synthesis.
List of Similar Compounds:- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- N-benzimidazol-2yl benzamide
- 2,5-disubstituted-1,3,4-thiadiazole derivatives
属性
CAS 编号 |
959056-02-1 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
N-(1-cyanopropan-2-yl)benzamide |
InChI |
InChI=1S/C11H12N2O/c1-9(7-8-12)13-11(14)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14) |
InChI 键 |
AGIYKRKGGRYHRO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#N)NC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



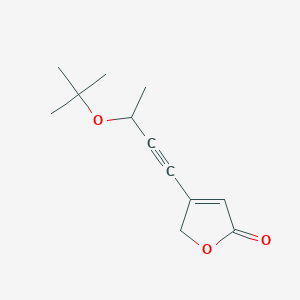
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)
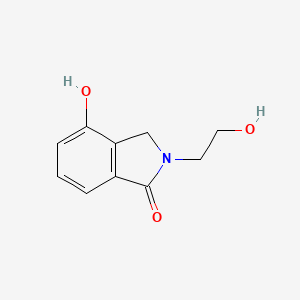
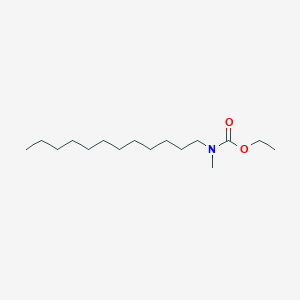

![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)
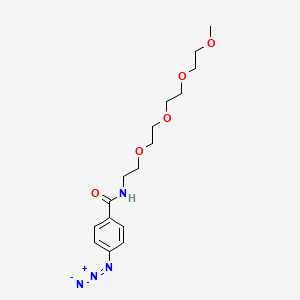

![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)
